molecular formula C16H17N3O6 B1258966 Cytarabine-5'-benzoate CAS No. 34270-10-5

Cytarabine-5'-benzoate

Cat. No.: B1258966
CAS No.: 34270-10-5
M. Wt: 347.32 g/mol
InChI Key: FGSKBSJIDNIGEV-RUZUBIRVSA-N
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Description

Cytarabine-5'-benzoate is a chemically modified derivative of cytarabine, a nucleoside analog widely used in chemotherapy for hematological malignancies. The benzoate group is esterified at the 5'-hydroxyl position of cytarabine, a modification typically aimed at enhancing lipophilicity, bioavailability, or stability compared to the parent compound. Prodrug strategies, such as benzoate esterification, are common in drug development to improve pharmacokinetic properties, including absorption and metabolic resistance .

Properties

CAS No.

34270-10-5

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H17N3O6/c17-11-6-7-19(16(23)18-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H2,17,18,23)/t10-,12-,13+,14-/m1/s1

InChI Key

FGSKBSJIDNIGEV-RUZUBIRVSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O

Synonyms

ara-C 5'-benzoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

Cytarabine-5'-benzoate belongs to a class of esterified nucleoside analogs. Key comparisons include:

Rizatriptan Benzoate
  • Structure : Unlike this compound, which modifies a nucleoside, Rizatriptan benzoate is a serotonin receptor agonist where benzoate acts as a counterion to improve solubility and oral bioavailability (70%) .
Methyl Benzoate Derivatives
  • Methyl 2,4-dihydroxy-3,6-dimethyl benzoate (Compound 1) and Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5) ():
    • These compounds differ in the presence of an additional benzylic methyl group in Compound 1, which may influence binding affinity or metabolic stability. Similarly, the position and number of substituents on this compound’s aromatic ring could dictate its interaction with metabolic enzymes or transporters.
Table 1: Structural and Pharmacokinetic Comparison
Compound Core Structure Modification Bioavailability/Solubility Metabolic Pathway
Cytarabine Nucleoside None Low (rapid deamination) Deamination to uracil
This compound Nucleoside + benzoate 5'-esterification Hypothetically improved Esterase-mediated hydrolysis
Rizatriptan benzoate Triptan + benzoate Benzoate counterion 70% oral bioavailability Hepatic metabolism
Compound 1 () Methyl benzoate Multiple methyl/hydroxyl groups N/A Aromatic degradation

Metabolic and Degradation Pathways

  • Benzoate Metabolism : Microbial studies () show that 13% of Rhodococcus sp. CS-1 unigenes are involved in benzoate degradation, suggesting esterase or hydroxylase activity targeting the benzoate moiety. This compound may undergo similar enzymatic cleavage, releasing cytarabine and benzoic acid.
  • pH-Dependent Behavior : Benzoate’s pKa (4.2) influences its ionization and cellular uptake (). This compound’s solubility and absorption may vary with physiological pH, akin to how benzoate is used for intracellular pH measurements .

Challenges and Contradictions

  • Metabolic Stability vs. Activation : While esterification improves lipophilicity, premature hydrolysis by esterases (e.g., in plasma) could reduce efficacy, a challenge observed in other prodrugs .
  • Toxicity of Benzoate Byproducts : Benzoic acid, a hydrolysis product, is generally recognized as safe but may accumulate in renal impairment, necessitating dose adjustments.

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